molecular formula C15H17NO2S2 B2960833 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide CAS No. 1203416-51-6

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2960833
CAS No.: 1203416-51-6
M. Wt: 307.43
InChI Key: PVIODMJCMXOOFP-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydro-2H-pyran (THP) core substituted with a thiophen-2-yl group at the 4-position. The THP ring is further functionalized with a methyl linker bearing a thiophene-2-carboxamide moiety. This structure combines aromatic thiophene rings with a semi-rigid THP scaffold, which may enhance binding affinity to biological targets while modulating physicochemical properties such as solubility and metabolic stability .

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-14(12-3-1-9-19-12)16-11-15(5-7-18-8-6-15)13-4-2-10-20-13/h1-4,9-10H,5-8,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIODMJCMXOOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a compound characterized by a unique structural arrangement that combines thiophene and tetrahydro-pyran moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

The molecular formula of this compound is C19H23NO2SC_{19}H_{23}NO_2S with a molecular weight of 329.5 g/mol. The structure features a thiophene ring, which is known for its diverse biological activities, making it an attractive scaffold for drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene ring can modulate biological pathways by influencing enzyme activity or receptor binding, which may lead to therapeutic effects such as anti-inflammatory, anticancer, or neuroprotective activities .

Biological Activities

Recent studies have highlighted the following biological activities associated with thiophene derivatives, including this compound:

  • Anticancer Activity : Compounds containing thiophene rings have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Thiophene derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Antioxidant Properties : The antioxidant activity of thiophene compounds contributes to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of thiophene-containing compounds:

StudyFindings
Medicinal Chemistry Review Analyzed 26 FDA-approved drugs containing thiophene, reporting diverse pharmacological activities including anticancer and anti-inflammatory effects .
In vitro Studies Demonstrated that thiophene derivatives can inhibit specific cancer cell lines with IC50 values in the low micromolar range, indicating potent anticancer activity .
Mechanistic Studies Investigated the interaction of thiophene compounds with specific enzymes, revealing potential pathways for therapeutic application.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the thiophene ring and the tetrahydropyran moiety can significantly influence the biological activity of compounds. For instance, substituents on the thiophene ring can enhance binding affinity to target proteins, thereby optimizing therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing thiophene and tetrahydropyran structures exhibit promising anticancer properties. Studies have shown that derivatives of thiophene can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The specific application of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide in this context is still under investigation, but its structural characteristics suggest potential as an anticancer agent.

2. Neuroprotective Effects
Thiophene derivatives are known to interact with neurotransmitter systems and exhibit neuroprotective effects. Preliminary studies suggest that this compound may modulate neuroinflammatory pathways, making it a candidate for further exploration in the treatment of neurodegenerative diseases.

3. Antimicrobial Properties
The antimicrobial activity of thiophene-containing compounds has been documented in various studies. This compound may possess similar properties, warranting further investigation into its efficacy against bacterial and fungal pathogens.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

1. Multi-step Synthesis
This approach typically involves the formation of the tetrahydropyran ring followed by the introduction of the thiophene moiety. Key reaction steps may include:

  • Formation of the tetrahydropyran via acid-catalyzed cyclization.
  • Alkylation or acylation reactions to introduce the thiophene component.

2. One-pot Reactions
Recent advancements in synthetic chemistry have led to the development of one-pot reactions that streamline the synthesis process, reducing time and resource consumption while maintaining yield and purity.

A comprehensive understanding of the biological activities associated with this compound is essential for its application in drug development.

Activity Evidence/Source
AnticancerPreliminary studies indicate inhibition of cancer cell proliferation .
NeuroprotectionPotential modulation of neuroinflammatory pathways .
AntimicrobialDocumented activity against various pathogens .

Case Studies

Several case studies have illustrated the potential applications of similar compounds:

Case Study 1: Anticancer Research
A study investigated a series of thiophene derivatives for their anticancer properties against breast cancer cell lines, showing significant cytotoxic effects attributed to apoptosis induction.

Case Study 2: Neuroprotective Mechanisms
Research focused on a related thiophene compound demonstrated protective effects against oxidative stress in neuronal cells, suggesting that modifications to the structure could enhance neuroprotective efficacy.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bromination () or nitro groups () on the thiophene ring enhance molecular weight and polar surface area, which may influence solubility and target engagement.
  • Bioisosteric Replacements : Substituting thiophene-2-carboxamide with isoxazole-4-carboxamide () reduces molecular weight and modifies hydrogen-bonding capacity.

Pharmacological Activity Comparison

Compound Class/Example Biological Activity Potency/IC₅₀ (if reported) Reference
Thiophene-2-carboxamide derivatives (e.g., N-(4-chlorophenyl)thiophene-2-carboxamide) Antimicrobial (Gram-positive and Gram-negative bacteria) Not explicitly quantified
Nitrothiophene carboxamides (e.g., ) Narrow-spectrum antibacterial Purity: 42–99%
P2X7 Antagonists (e.g., ) CNS disorder candidates (depression, neuroinflammation) High affinity for P2X7
5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues Antibacterial (synthesized via Suzuki coupling) MIC values not reported

Key Observations :

  • Antibacterial Activity: Nitrothiophene carboxamides () show variable purity (42–99%), suggesting synthetic challenges that may impact biological reproducibility.
  • CNS Applications : While the target compound’s THP scaffold is similar to P2X7 antagonists (), the absence of a piperazine or cyclohexyl group (as in ) may limit its applicability in CNS disorders.

Q & A

Q. Advanced

Analog synthesis : Modify substituents on the thiophene, tetrahydropyran, or amide groups (e.g., introduce halogens or methyl groups) .

In vitro assays : Test analogs against target receptors (e.g., P2X7 antagonism using calcium flux assays ).

Computational modeling : Perform molecular docking to predict binding modes using software like AutoDock or Schrödinger .
Data interpretation : Correlate substituent electronic properties (Hammett constants) with activity trends .

What solubility considerations are critical for in vitro biological testing?

Q. Basic

  • Solvent selection : Use DMSO for stock solutions (≤10% v/v in assay buffers to avoid cytotoxicity) .
  • Salt formation : Explore hydrochloride or sodium salts if the free base has poor aqueous solubility .
    Validation : Measure solubility via nephelometry and confirm stability using LC-MS over 24 hours .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. primary cells) and control for endotoxin levels .

Compound purity : Verify ≥95% purity via HPLC and screen for trace metals (e.g., Pd residues from coupling reactions) .

Pharmacokinetic profiling : Compare bioavailability (e.g., plasma protein binding, metabolic stability in liver microsomes) .

What strategies optimize the coupling of thiophene and tetrahydropyran moieties?

Q. Advanced

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands like SPhos for Suzuki coupling .
  • Solvent effects : Use toluene/EtOH (3:1) for improved solubility of aryl boronic acids .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 1–2 hours at 100°C .
    Characterization : Monitor coupling efficiency via 1H^1 \text{H}-NMR integration of vinyl or aromatic protons .

Which purification techniques are most effective post-synthesis?

Q. Basic

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexanes (5–50%) .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexanes) for high-purity crystals .
    Advanced : Preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water for challenging separations .

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